molecular formula C14H14O3 B6328928 6-Propoxy-2-naphthoic acid CAS No. 561013-50-1

6-Propoxy-2-naphthoic acid

Cat. No.: B6328928
CAS No.: 561013-50-1
M. Wt: 230.26 g/mol
InChI Key: FPJJVIAKWJHUMA-UHFFFAOYSA-N
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Description

Contextualizing Naphthoic Acid Derivatives within Advanced Chemical Synthesis and Materials Science

Naphthoic acid derivatives are a versatile class of bicyclic aromatic compounds that have been the subject of extensive study for decades. Their rigid and planar structure, combined with the reactivity of the carboxylic acid group, makes them valuable building blocks in advanced chemical synthesis. nih.gov These derivatives serve as precursors in the creation of a wide array of more complex molecules. For instance, they are utilized in the synthesis of pharmaceuticals, agrochemicals like herbicides and plant growth regulators, and organic pigments.

In the realm of materials science, naphthoic acid derivatives are explored for their potential in creating novel materials with specific optical and electronic properties. nih.govresearchgate.net Their ability to form coordination polymers with metals has made them a focus of crystallographic and materials research. Furthermore, recent studies have highlighted their use as photosensitizers, enabling chemical reactions to be initiated by light, which is particularly relevant for the development of advanced photopolymers. jst.go.jp The synthesis of new naphthoic acid derivatives with unique substitution patterns continues to be an active area of research, promising access to novel materials and chemical entities. nih.govbohrium.comacs.orgescholarship.org

Structural Significance of the Propoxy Moiety in Naphthalene-2-Carboxylic Acid Systems

The presence and position of such alkyl ether groups can impact the molecule's solubility in various solvents, a crucial factor in its synthesis and application. For example, the related 6-methoxy-2-naphthoic acid is a known compound in chemical synthesis. bldpharm.comchemicalbook.com The longer propyl chain in 6-propoxy-2-naphthoic acid, compared to a methoxy (B1213986) group, would be expected to further enhance its lipophilicity, potentially influencing its interaction with biological membranes or its miscibility in nonpolar environments. The steric bulk of the propoxy group can also play a role in directing the regioselectivity of further chemical modifications on the naphthalene (B1677914) ring.

Interdisciplinary Relevance and Emerging Research Trajectories for Naphthalene Scaffolds

The naphthalene scaffold is a fundamental structure in medicinal chemistry and materials science due to its versatile biological activities and unique physicochemical properties. nih.govmdpi.comijpsjournal.com Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comijpsjournal.com This has led to the development of several commercially available drugs containing the naphthalene moiety. mdpi.com

Emerging research is focused on creating novel naphthalene derivatives through innovative synthetic methods, such as C-H bond functionalization, to access previously hard-to-make compounds. anr.fr There is also growing interest in the development of naphthalene-based materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, owing to their favorable electronic and photophysical properties. nih.govacs.orgthieme-connect.de The study of naphthalene diimides, for example, is a burgeoning field in supramolecular chemistry and materials science. acs.orgthieme-connect.deacs.org The exploration of compounds like this compound fits within this broader trend of leveraging the naphthalene core to create functional molecules for a range of interdisciplinary applications. researchgate.net

PropertyValue
Molecular FormulaC₁₄H₁₄O₃
IUPAC NameThis compound
CAS Number561013-50-1 bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propoxynaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-2-7-17-13-6-5-10-8-12(14(15)16)4-3-11(10)9-13/h3-6,8-9H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJJVIAKWJHUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 6 Propoxy 2 Naphthoic Acid

Strategies for the Targeted Synthesis of 6-Propoxy-2-Naphthoic Acid

The targeted synthesis of this compound primarily relies on building the molecule from readily available naphthalene (B1677914) precursors. The two main strategies involve either introducing the propoxy group onto a pre-functionalized naphthoic acid or building the acid functionality onto a propoxylated naphthalene ring.

Propoxylation Reactions: Mechanistic Investigations and Optimization of Etherification Protocols

The most direct route to this compound is through the propoxylation of 6-hydroxy-2-naphthoic acid. This transformation is a classic example of a Williamson ether synthesis.

Mechanistic Pathway: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. First, a base is used to deprotonate the phenolic hydroxyl group of 6-hydroxy-2-naphthoic acid, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane), displacing the halide ion and forming the desired ether linkage.

Optimization of Protocols: The efficiency of this etherification is dependent on several factors, including the choice of base, solvent, and propylating agent, as well as the reaction temperature. Stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are effective for deprotonation. Polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) are typically employed to dissolve the reactants and facilitate the SN2 reaction. The choice of leaving group on the propyl chain also influences reaction rates, with iodides being more reactive than bromides.

Table 1: Typical Reaction Conditions for Propoxylation of 6-Hydroxy-2-naphthoic acid
ParameterReagent/ConditionRole/Rationale
Starting Material6-Hydroxy-2-naphthoic acidProvides the naphthalene-2-carboxylate core and the hydroxyl group for etherification.
Propylating Agent1-Bromopropane, 1-IodopropaneSource of the n-propyl group. Iodide is a better leaving group, leading to faster reaction rates.
BasePotassium Carbonate (K₂CO₃), Sodium Hydride (NaH)Deprotonates the phenolic hydroxyl group to form the nucleophilic phenoxide.
SolventDimethylformamide (DMF), AcetonePolar aprotic solvent that facilitates the SN2 reaction mechanism.
TemperatureRoom Temperature to RefluxIncreased temperature enhances the reaction rate but must be controlled to avoid side reactions.

Multi-Step Synthesis from Precursor Naphthols or Naphthoic Acids

An alternative to direct propoxylation involves a multi-step sequence starting from more fundamental precursors like naphthalene itself. One established industrial pathway to the key intermediate, 6-hydroxy-2-naphthoic acid, begins with naphthalene. google.com

This sequence involves:

Sulfonation: Naphthalene is reacted with sulfuric acid to produce naphthalenesulfonic acids. The position of sulfonation is temperature-dependent.

Alkali Fusion: The resulting sulfonic acid is fused with an alkali metal hydroxide (B78521) (e.g., potassium hydroxide). This process hydrolyzes the sulfonic acid group, replacing it with a hydroxyl group to yield a β-naphthol alkali salt. google.com

Carboxylation: The β-naphthol salt is then subjected to a carboxylation reaction, typically a variation of the Kolbe-Schmitt reaction, where it is heated under pressure with carbon dioxide to introduce a carboxylic acid group, yielding 6-hydroxy-2-naphthoic acid. google.com

Propoxylation: The final step is the etherification of the synthesized 6-hydroxy-2-naphthoic acid as described in section 2.1.1.

This multi-step approach allows for the large-scale production of the necessary precursor from inexpensive starting materials.

Advanced Carbonylation and Carboxylation Techniques in Naphthalene Functionalization

Introducing the carboxylic acid group at a specific position on the naphthalene ring is a critical step in many synthetic routes. Research has focused on developing advanced, regioselective methods to achieve this transformation efficiently.

Regioselective Carboxylation Approaches to 2-Naphthoic Acid Derivatives

The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols. In the case of β-naphthol, this reaction can be controlled to favor carboxylation at the 2-position, leading to 2-hydroxy-3-naphthoic acid or at the 6-position of a pre-substituted naphthol. For β-naphthol alkali salts, heating under CO2 pressure leads to the formation of 2-naphthoic acid derivatives. google.com

More advanced and milder techniques are also being explored. Biocatalytic methods using o-benzoic acid (de)carboxylases have shown promise for the highly regioselective carboxylation of various phenolic compounds. nih.govnih.gov These enzymatic approaches operate under ambient conditions and can offer perfect regioselectivity, avoiding the harsh conditions and potential side products of traditional chemical methods. nih.govnih.gov While not yet specifically documented for 6-propoxynaphthalene, these methods represent a frontier in the synthesis of aromatic carboxylic acids.

Catalyst Development for Efficient C-C Bond Formation at the Naphthalene Core

Modern synthetic chemistry increasingly relies on transition metal catalysis for C-C bond formation. Oxidative carbonylation represents a powerful method for the direct conversion of aromatic C-H bonds into carboxylic acids. For instance, catalytic systems based on Palladium(II) acetate (B1210297) (Pd(OAc)2) have been studied for the direct oxidative carbonylation of naphthalene. researchgate.net These reactions typically use an oxidant, like K2S2O8, and carbon monoxide (CO) to install a carboxylic acid group directly onto the naphthalene ring. researchgate.net

The development of new ligands and catalytic systems is crucial for improving the efficiency, selectivity, and substrate scope of these transformations. For example, various cobalt complexes have been investigated as catalysts for transformations involving the naphthalene core, highlighting the ongoing effort to create more effective catalysts for functionalizing polycyclic aromatic hydrocarbons. epa.gov Such catalytic C-H functionalization methods offer a more atom-economical alternative to traditional multi-step sequences.

Table 2: Comparison of Carboxylation Methods
MethodTypical ConditionsAdvantagesChallenges
Kolbe-Schmitt ReactionHigh temperature and pressure, CO₂, alkali salt of naphtholIndustrially established, uses inexpensive reagents.Harsh conditions, potential for side products, moderate regioselectivity.
Oxidative CarbonylationTransition metal catalyst (e.g., Pd), oxidant, CO gasDirect C-H functionalization, high atom economy.Requires catalyst, CO gas handling, regioselectivity can be a challenge. researchgate.net
Enzymatic CarboxylationDecarboxylase enzyme, bicarbonate, ambient temperature and pressureExcellent regioselectivity, mild reaction conditions. nih.govnih.govEnzyme availability and stability, substrate scope may be limited.

Derivatization from Related Halogenated Naphthoic Acids (e.g., 6-Bromo-2-naphthoic acid)

An alternative synthetic strategy involves the derivatization of a halogenated naphthoic acid. 6-Bromo-2-naphthoic acid serves as a versatile intermediate for introducing a propoxy group via nucleophilic aromatic substitution or metal-catalyzed etherification.

Synthesis of the Precursor: The starting material, 6-bromo-2-naphthoic acid, can be synthesized from 6-hydroxy-2-naphthoic acid. google.comwipo.int This process involves:

Amination: Reaction of 6-hydroxy-2-naphthoic acid with ammonia (B1221849) in the presence of a sulfite (B76179) (Bucherer reaction) to yield 6-amino-2-naphthoic acid. google.com

Diazotization: The resulting amino group is converted into a diazonium salt using nitrous acid (generated from NaNO2 and a strong acid). google.com

Sandmeyer Reaction: The diazonium salt is then treated with copper(I) bromide (CuBr) to replace the diazonium group with a bromine atom, affording 6-bromo-2-naphthoic acid in high yield. google.com

Conversion to this compound: With the bromo-precursor in hand, the propoxy group can be installed using methods such as the Ullmann condensation or the Buchwald-Hartwig amination.

Ullmann Condensation: This classic method involves reacting 6-bromo-2-naphthoic acid with sodium propoxide in the presence of a copper catalyst, often at elevated temperatures.

Buchwald-Hartwig Etherification: A more modern, palladium-catalyzed cross-coupling reaction can also be employed. This reaction couples the aryl bromide with propanol (B110389) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method often proceeds under milder conditions and with greater functional group tolerance than the Ullmann condensation.

This pathway offers flexibility, as various alkoxy groups can be introduced by simply changing the corresponding alcohol or alkoxide nucleophile.

Cross-Coupling Reactions for Alkoxy Group Introduction

The formation of the aryl ether bond in this compound is a key synthetic step, often accomplished via cross-coupling reactions. These methods provide a powerful means to connect an aryl group and an alcohol. The synthesis typically starts from a halogenated naphthoic acid derivative, such as 6-bromo-2-naphthoic acid, which is then coupled with propanol or a propoxide salt.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of aryl ethers from an aryl halide and an alcohol. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, this would involve the reaction of a 6-halo-2-naphthoic acid derivative with sodium propoxide. Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to the use of soluble copper catalysts supported by ligands, which can facilitate the reaction under milder conditions. wikipedia.org The general mechanism involves the formation of a copper(I) propoxide, which then reacts with the aryl halide in a metathesis reaction to form the desired aryl ether and a copper(I) halide. wikipedia.org

Buchwald-Hartwig C-O Coupling: A more recent and versatile alternative is the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. organic-chemistry.org This reaction, an extension of the widely used Buchwald-Hartwig amination, couples aryl halides or triflates with alcohols. wikipedia.org For the synthesis of this compound, this would involve reacting a 6-halo-2-naphthoic acid ester with propanol in the presence of a palladium catalyst, a phosphine ligand, and a base. The development of specialized, sterically hindered phosphine ligands has been crucial to the success of this reaction, allowing for the coupling of a wide range of substrates under relatively mild conditions. wikipedia.orgrsc.org The catalytic cycle is understood to involve the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the alkoxide, and subsequent reductive elimination to yield the aryl ether product. wikipedia.org

Reaction NameCatalystTypical SubstratesKey Features
Ullmann Condensation Copper (Cu) or Copper Salts (e.g., CuI)Aryl Halides, Alcohols/PhenolsClassic method, often requires high temperatures; modern variants use ligands for milder conditions. wikipedia.orgorganic-chemistry.orgnih.gov
Buchwald-Hartwig C-O Coupling Palladium (Pd) with Phosphine LigandsAryl Halides/Triflates, Alcohols/PhenolsHigh functional group tolerance, milder reaction conditions, versatile due to ligand development. organic-chemistry.orgwikipedia.org

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of this compound is contingent upon the careful optimization of several reaction parameters.

For Ullmann-type reactions , key variables include the catalyst system, base, solvent, and temperature. The choice of ligand for the copper catalyst can significantly impact reaction efficiency. For instance, the use of bidentate ligands can stabilize the copper catalyst, enabling the reaction to proceed at lower temperatures and with lower catalyst loading. mdpi.com The base plays a crucial role in deprotonating the alcohol; common bases include alkali metal carbonates (e.g., Cs₂CO₃, K₂CO₃) and hydroxides. mdpi.com Solvents are typically high-boiling polar aprotic solvents like DMSO, DMF, or NMP, although recent methods have explored more environmentally benign options. wikipedia.org

The table below summarizes findings from a study on the optimization of a copper-catalyzed O-arylation reaction, demonstrating the impact of different parameters on product yield.

ParameterVariationYield (%)Reference
Catalyst CuO Nanoparticles (3 mol%)Good to Excellent mdpi.com
Base KOHEffective mdpi.com
Base Cs₂CO₃Effective mdpi.com
Solvent DMSOHigh Yields mdpi.com
Temperature ~100 °COptimal for Nanoparticle Catalyst mdpi.com

In Buchwald-Hartwig C-O coupling , the selection of the palladium precursor and, most importantly, the phosphine ligand is critical. Electron-rich, bulky phosphine ligands are often required to promote the crucial reductive elimination step and prevent side reactions like β-hydride elimination. rsc.org The choice of base (e.g., sodium tert-butoxide, potassium phosphate) and solvent (e.g., toluene, dioxane) must also be tailored to the specific substrates to maximize yield and minimize impurity formation. researchgate.net Microwave irradiation has also been employed to accelerate these reactions, significantly reducing reaction times. rsc.orgresearchgate.net

Sustainable Synthesis: Green Chemistry Principles in Naphthoic Acid Production

Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally responsible and economically viable manufacturing processes. wjpmr.comyoutube.com

One of the core tenets of green chemistry is the use of renewable feedstocks . reagent.co.ukrsc.org Lignin, a major component of biomass and a waste product of the paper industry, is the largest renewable source of aromatic compounds. kit.edujddhs.com Research is ongoing to develop methods for converting lignin-derived building blocks, such as syringaldehyde (B56468) or other phenylpropanoids, into functionalized aromatic compounds like naphthoic acids, thereby reducing reliance on petrochemical sources. kit.edu

Other key green chemistry principles applicable to this synthesis include:

Catalysis: Utilizing catalytic reagents (like the copper and palladium catalysts in cross-coupling reactions) is inherently greener than using stoichiometric reagents, as it reduces waste. researchgate.net Developing highly efficient and recyclable catalysts further enhances the sustainability of the process. rsc.org

Safer Solvents and Reaction Conditions: Traditional syntheses often use hazardous, high-boiling solvents. Green chemistry encourages the use of safer alternatives, such as water, or even performing reactions under solvent-free conditions. researchgate.netnih.gov Microwave-assisted synthesis can also contribute by reducing energy consumption and reaction times. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions generally have good atom economy, but further improvements can be made by designing cascade reactions that minimize intermediate isolation steps. rsc.org

Analytical Methods for Reaction Monitoring and Product Purity Assessment

Rigorous analytical methods are required to monitor the progress of the synthesis and to confirm the purity and identity of the final this compound product.

Reaction Monitoring: Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of the reaction's progress by observing the disappearance of starting materials and the appearance of the product spot. For more quantitative and precise monitoring, High-Performance Liquid Chromatography (HPLC) is the method of choice. core.ac.ukaliyuncs.com An HPLC method can separate the starting materials, intermediates, and the final product, allowing for the calculation of conversion rates over time.

Product Purity and Characterization: Once the reaction is complete and the product is isolated, its purity must be assessed.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of the final compound. americanpharmaceuticalreview.com By comparing the peak area of the main product to the areas of any impurity peaks, a quantitative purity value can be established.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound. The chemical shifts, integration values, and coupling patterns of the protons provide definitive evidence of the correct structure. Quantitative NMR (qNMR) can also be used as a powerful method for purity assessment. nih.govualberta.ca

Mass Spectrometry (MS): Coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry confirms the molecular weight of the compound by identifying its molecular ion peak.

Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of key functional groups (e.g., carboxylic acid O-H and C=O stretches, ether C-O stretch, aromatic C-H bonds). Ultraviolet-Visible (UV-Vis) spectroscopy is also used for the characterization of naphthoic acid derivatives.

The following table outlines the typical analytical methods used.

Analytical TechniquePurposeInformation Obtained
HPLC Purity Assessment & Reaction MonitoringQuantitative purity, separation of components, reaction conversion. core.ac.uk
¹H and ¹³C NMR Structural Elucidation & PurityChemical structure confirmation, identification of impurities. nih.govualberta.ca
Mass Spectrometry Molecular Weight ConfirmationMolecular weight of the product and fragments.
FTIR Spectroscopy Functional Group IdentificationPresence of key functional groups (e.g., -COOH, C-O-C).

Advanced Spectroscopic and Crystallographic Characterization of 6 Propoxy 2 Naphthoic Acid and Its Analogues

Vibrational Spectroscopy Analysis: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Investigations

Elucidation of Specific Vibrational Modes Associated with the Naphthalene (B1677914) Core and Propoxy Group

The vibrational spectrum of 6-propoxy-2-naphthoic acid is dominated by modes originating from the naphthalene ring, the carboxylic acid group, and the propoxy substituent.

Naphthalene Core: The characteristic vibrations of the naphthalene ring system give rise to a series of bands in the FTIR and Raman spectra. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings produce a set of characteristic bands between 1650 cm⁻¹ and 1400 cm⁻¹. In-plane and out-of-plane C-H bending deformations also provide fingerprint absorptions at lower frequencies. For instance, studies on 2-naphthoic acid show prominent bands corresponding to these modes. nih.govnih.gov

Carboxylic Acid Group: The carboxylic acid moiety introduces several distinct and strong vibrational bands. The O-H stretching vibration of the hydrogen-bonded dimer form typically appears as a very broad band in the region of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibration is one of the most intense bands in the IR spectrum, expected around 1700-1680 cm⁻¹ for the dimeric acid. The C-O stretching and O-H bending modes are also observable in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively.

Propoxy Group: The propoxy group (-O-CH₂CH₂CH₃) contributes vibrations that are readily identifiable. The aliphatic C-H stretching modes of the methyl and methylene (B1212753) groups are expected in the 2975-2850 cm⁻¹ range. The asymmetric and symmetric stretching of the C-O-C ether linkage will produce strong bands, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Bending (scissoring, wagging, twisting) vibrations for the CH₂ and CH₃ groups will appear in the 1470-1370 cm⁻¹ region.

A comparative analysis with 6-bromo-2-naphthoic acid helps to pinpoint the influence of the substituent at the 6-position on the naphthalene core vibrations. nih.gov

Interactive Table: Expected Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Carboxylic AcidO-H stretch (dimer)3300 - 2500Broad, Strong
NaphthaleneAromatic C-H stretch3100 - 3000Medium
Propoxy GroupAliphatic C-H stretch2975 - 2850Strong
Carboxylic AcidC=O stretch (dimer)1700 - 1680Very Strong
NaphthaleneC=C stretch1650 - 1400Medium-Strong
Propoxy GroupCH₂/CH₃ bending1470 - 1370Medium
Carboxylic Acid/PropoxyC-O stretch1300 - 1050Strong
NaphthaleneC-H out-of-plane bend900 - 675Strong

Analysis of Intermolecular Interactions through Spectroscopic Band Shifts

FTIR spectroscopy is particularly sensitive to intermolecular forces, most notably hydrogen bonding. In the solid state, carboxylic acids like this compound typically exist as centrosymmetric dimers through strong hydrogen bonds between their carboxyl groups. This dimerization significantly affects the vibrational frequencies. The O-H stretching band becomes very broad and shifts to a much lower frequency (e.g., from ~3500 cm⁻¹ for a free monomer to 3300-2500 cm⁻¹ for the dimer). nih.gov Concurrently, the C=O stretching frequency shifts lower (a red shift) by about 30-50 cm⁻¹ compared to the monomeric form due to the weakening of the carbonyl bond. The analysis of these shifts provides conclusive evidence for the presence and nature of hydrogen bonding within the crystal lattice. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. High-resolution ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete map of the carbon-hydrogen framework of this compound.

High-Resolution ¹H and ¹³C NMR Spectral Assignment and Interpretation

While specific experimental data for this compound is limited, the expected chemical shifts can be reliably predicted based on data from analogues such as 6-hydroxy-2-naphthoic acid, 2-naphthoic acid, and other 6-substituted naphthalene derivatives. bmrb.ionih.govchemicalbook.com

¹H NMR: The proton spectrum would show distinct signals for the aromatic protons on the naphthalene ring, the protons of the propoxy chain, and the acidic proton of the carboxyl group. The aromatic region (typically δ 7.0-8.5 ppm) would consist of a complex pattern of doublets and singlets corresponding to the six naphthalene protons. The propoxy group would exhibit a triplet for the terminal CH₃ group (around δ 1.0-1.1 ppm), a sextet for the central CH₂ group (around δ 1.8-1.9 ppm), and a triplet for the OCH₂ group (around δ 4.1-4.2 ppm). The carboxylic acid proton would appear as a broad singlet at a downfield shift, typically above δ 12 ppm.

¹³C NMR: The ¹³C NMR spectrum would show 14 distinct signals, corresponding to the 11 carbons of the substituted naphthalene ring system and the 3 carbons of the propoxy chain. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected around δ 170-175 ppm. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the oxygen of the propoxy group (C-6) appearing significantly downfield (around δ 158-160 ppm). The carbons of the propoxy chain would appear in the upfield region: OCH₂ (~δ 70 ppm), CCH₂C (~δ 22 ppm), and CH₃ (~δ 10 ppm).

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
-COOH> 12 (broad s)~172
Naphthalene H-1~8.5 (s)~125
Naphthalene H-3~8.0 (d)~130
Naphthalene H-4~7.8 (d)~128
Naphthalene H-5~7.2 (d)~106
Naphthalene H-7~7.3 (dd)~120
Naphthalene H-8~7.8 (d)~130
O-CH₂-~4.1 (t)~70
-CH₂-~1.8 (sext)~22
-CH₃~1.0 (t)~10

(Note: Predicted shifts are estimates based on analogous compounds and substituent effects. Actual values may vary. 's' denotes singlet, 'd' doublet, 't' triplet, 'sext' sextet, 'dd' doublet of doublets.)

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To unambiguously assign these signals and confirm the molecular structure, 2D NMR experiments are essential. bmrb.io

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. It would show correlations between the aromatic protons on the same ring and, crucially, the coupling between the OCH₂, central CH₂, and terminal CH₃ protons of the propoxy group, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal (e.g., from the propoxy chain and the naphthalene ring) to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides insight into the electronic structure of conjugated systems by measuring the absorption of light corresponding to electronic transitions. The spectrum of this compound is primarily determined by the naphthalene chromophore.

The UV-Vis spectrum of naphthalene itself displays several absorption bands corresponding to π→π* transitions. For naphthoic acid derivatives, these bands are typically observed and can be slightly shifted depending on the substituents and the solvent. chemicalpapers.comsielc.com The presence of the carboxylic acid and propoxy groups, both of which have lone pairs of electrons, can interact with the naphthalene π-system. This extended conjugation generally leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. Studies on other naphthoic acid derivatives show strong absorption bands in the UV region, often with multiple peaks between 230 nm and 350 nm. researchgate.netuga.edu The exact position and intensity of these peaks are sensitive to solvent polarity, with more polar solvents often causing further shifts. nih.gov

Solvent Effects on Absorption and Emission Characteristics

The interaction between a solute and the surrounding solvent molecules can significantly alter the electronic absorption and emission spectra of a compound. This phenomenon, known as solvatochromism, is particularly pronounced in molecules with a significant change in dipole moment between the ground and excited states. For naphthalene derivatives like this compound, the polarity of the solvent is expected to influence the position of the absorption and emission bands. nih.gov

Generally, in polar solvents, naphthalene derivatives exhibit a bathochromic (red) shift in their absorption and emission spectra corresponding to π→π* transitions. nih.gov This shift arises from the stabilization of the more polar excited state relative to the ground state due to dipole-dipole interactions and hydrogen bonding with solvent molecules. nih.gov The propoxy group at the 6-position, being an electron-donating group, enhances this effect. The absorption spectra of naphthalene and its derivatives feature distinct bands, often labeled Lb, La, and Bb, which respond differently to substitution and solvent effects. dtu.dkias.ac.in

While specific experimental data for this compound is not widely published, the expected solvent-induced shifts can be illustrated based on the behavior of analogous naphthalene derivatives. acs.orgroyalsocietypublishing.orgresearchgate.net An increase in solvent polarity from a nonpolar solvent like hexane (B92381) to a polar protic solvent like ethanol (B145695) would likely cause a noticeable red shift in the maximum absorption (λmax) and emission wavelengths.

Table 1: Illustrative Solvent Effects on Absorption and Emission Maxima for a Naphthalene Derivative

Solvent Polarity Index Typical Absorption λmax (nm) Typical Emission λmax (nm) Stokes Shift (nm)
Hexane 0.1 ~325 ~340 ~15
Dioxane 4.8 ~330 ~355 ~25
Acetonitrile 5.8 ~332 ~365 ~33
Ethanol 4.3 ~335 ~370 ~35
DMSO 7.2 ~334 ~372 ~38

Note: This table is illustrative, based on general principles and data for analogous compounds. nih.govias.ac.in Exact values for this compound would require experimental verification.

Photophysical Properties and Excited State Dynamics

The photophysical properties of a molecule describe the pathways of energy dissipation after it absorbs light, including fluorescence, phosphorescence, and non-radiative decay. For naphthalene derivatives, these properties are governed by the nature and position of substituents on the aromatic core. The 6-propoxy group, an alkoxy substituent, is known to influence the electronic properties through donor-acceptor interactions. acs.org

Analogous compounds like 6-methoxy-2-naphthylacetic acid have been studied to understand their excited-state dynamics. royalsocietypublishing.org Such studies reveal that upon excitation, these molecules can undergo several processes. The initially formed excited singlet state can decay via fluorescence or undergo intersystem crossing to a longer-lived triplet state. royalsocietypublishing.org The presence of oxygen can quench the fluorescence and shorten the singlet state lifetime, sometimes leading to photochemical reactions like photodecarboxylation through the formation of a naphthalene radical cation. royalsocietypublishing.org

In other analogues like 1-hydroxy-2-naphthoic acid, the phenomenon of excited-state intramolecular proton transfer (ESIPT) is a key de-excitation pathway, though this is dependent on the specific substitution pattern. acs.org For this compound, the absence of a hydroxyl group proximal to the carboxylic acid makes ESIPT unlikely. Instead, its excited-state dynamics would be dominated by the interplay between the electron-donating propoxy group and the electron-withdrawing carboxylic acid group, mediated by the naphthalene spacer. The flexible propoxy chain may also influence non-radiative decay pathways through vibrational and rotational motions.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

While the crystal structure for this compound is not publicly available, the structure of its close analogue, 6-hydroxy-2-naphthoic acid, has been determined, offering valuable comparative insights. researchgate.net The analysis of this analogue reveals critical structural parameters that are likely to be similar in the propoxy derivative.

Crystal Structure Determination and Polymorphism Studies

Crystal structure determination for 6-hydroxy-2-naphthoic acid has shown that it can exist in different crystalline forms, a phenomenon known as polymorphism. researchgate.net A recently identified polymorph crystallizes in the monoclinic P21/c space group, with the asymmetric unit containing one molecule of the acid. researchgate.net

Polymorphism is critical in materials science and pharmaceuticals as different polymorphs of the same compound can have distinct physical properties, such as melting point, solubility, and stability. The study of 6-hydroxy-2-naphthoic acid identified a new polymorph and compared it to a previously known form (CCDC identifier: JACDAV). acs.orgresearchgate.net

Table 2: Crystallographic Data for a Polymorph of 6-Hydroxy-2-naphthoic Acid

Parameter Value researchgate.net
Chemical Formula C₁₁H₈O₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.6478(8)
b (Å) 5.2261(5)
c (Å) 18.7921(18)
β (°) 94.518(3)
Volume (ų) 846.66(14)
Z (molecules/unit cell) 4
Temperature (K) 173

This data pertains to a specific polymorph of 6-hydroxy-2-naphthoic acid and serves as a model for the type of information obtained from XRD analysis.

Analysis of Crystal Packing Motifs and Hydrogen Bonding Networks

The way molecules arrange themselves in the solid state is dictated by intermolecular interactions, primarily hydrogen bonding. In carboxylic acids, the most common and robust interaction is the formation of a centrosymmetric dimer, where the carboxyl groups of two molecules form a pair of O-H···O hydrogen bonds. This is known as the carboxylic acid homosynthon.

In the known polymorphs of 6-hydroxy-2-naphthoic acid, this COOH···COOH homosynthon is a primary feature of the crystal packing. researchgate.net In one polymorph, the hydroxyl groups also participate in hydrogen bonding, linking to the carbonyl oxygen of an adjacent dimer, creating 2D sheets. researchgate.net In another, the hydroxyl group of one molecule hydrogen bonds to the hydroxyl oxygen of a neighbor.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. For this compound (C₁₄H₁₄O₃), the calculated monoisotopic mass is 230.0943 g/mol .

Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺˙), which can then break apart into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure. Aromatic carboxylic acids generally show a prominent molecular ion peak due to the stability of the aromatic ring. jove.comwhitman.edu

The fragmentation of this compound would be expected to involve cleavages characteristic of both an aromatic carboxylic acid and an alkyl aryl ether. miamioh.eduwhitman.edu

Loss of -OH : A peak at [M-17]⁺ is common for carboxylic acids. miamioh.edu

Loss of -COOH : A peak at [M-45]⁺, corresponding to the loss of the entire carboxyl group, is also a characteristic fragmentation. whitman.edu

Ether Cleavage : The bond between the ether oxygen and the propyl group can break (α-cleavage), leading to the loss of a propyl radical (•C₃H₇), resulting in a fragment at m/z 187. Cleavage at the bond between the oxygen and the naphthalene ring is also possible.

Loss of Propene : A common rearrangement for ethers with alkyl chains of sufficient length is the loss of an alkene via a McLafferty-type rearrangement, which would result in a fragment at [M-42]⁺, corresponding to the loss of propene (C₃H₆).

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Identity Fragmentation Pathway
230 [C₁₄H₁₄O₃]⁺˙ Molecular Ion (M⁺˙)
213 [C₁₄H₁₃O₂]⁺ Loss of hydroxyl radical [M-OH]⁺
187 [C₁₁H₇O₂]⁺ Loss of propyl radical [M-C₃H₇]⁺
185 [C₁₃H₉O]⁺ Loss of carboxyl radical [M-COOH]⁺
188 [C₁₁H₈O₃]⁺˙ Loss of propene [M-C₃H₆]⁺˙ (McLafferty Rearrangement)
45 [COOH]⁺ Carboxyl cation

Note: The relative intensities of these peaks would depend on the ionization conditions and the stability of the resulting fragments.

Computational and Theoretical Investigations of 6 Propoxy 2 Naphthoic Acid

Quantum-Chemical Studies of Acid-Base Properties and Deprotonation Processes

Quantum-chemical methods are powerful tools for investigating the acid-base properties of molecules like 6-propoxy-2-naphthoic acid. These computational approaches provide detailed insights into deprotonation processes, which are fundamental to understanding the compound's behavior in various chemical and biological environments. By modeling the electronic structure and energy of the molecule and its corresponding anion, it is possible to predict key physicochemical parameters that govern its acidity.

Determination of Dissociation Enthalpies and pKa Prediction

The acidity of this compound is quantified by its acid dissociation constant (pKa). Quantum-chemical calculations can predict this value by determining the Gibbs free energy change of the deprotonation reaction in a solvent. The pKa is directly proportional to this free energy change. Various computational methods, including those based on density functional theory (DFT), can be employed to calculate the energies of the protonated and deprotonated species. mdpi.com The accuracy of these predictions is highly dependent on the level of theory, the basis set used, and the model chosen to represent the solvent. researchgate.net

The enthalpy of dissociation, or bond-dissociation energy, is a critical component of this calculation and represents the energy required to break the O-H bond in the carboxylic acid group. A study on the similar compound, 6-bromo-2-naphthoic acid, demonstrated that the solvent plays a crucial role in the deprotonation process. researchgate.netnih.gov Quantum-chemical calculations showed that the enthalpy of dissociation for 6-bromo-2-naphthoic acid was significantly lower in a more polar solvent like methanol (B129727) compared to less polar solvents like tetrahydrofuran (B95107) (THF) and ethyl acetate (B1210297). researchgate.netnih.gov This is because polar solvents can better stabilize the resulting anion, thus facilitating deprotonation. researchgate.netnih.gov A similar trend would be expected for this compound.

Table 1: Illustrative Example of Solvent Effect on Calculated Dissociation Enthalpy for a Naphthoic Acid Derivative

SolventDielectric Constant (ε)Calculated Dissociation Enthalpy (kcal/mol)
Methanol32.7183.2
Tetrahydrofuran (THF)7.5200.2
Ethyl Acetate6.0205.4

Note: Data presented is for 6-bromo-2-naphthoic acid and serves as an illustrative example of the expected trend for this compound. researchgate.netnih.gov

For pKa prediction, modern computational models often integrate quantum mechanics with machine learning to achieve higher accuracy. nih.govchemrxiv.org These methods can achieve root-mean-square errors between 0.5 and 0.8 pKa units, offering a powerful tool for in silico estimation of acidity for a wide range of organic molecules. nih.govchemrxiv.org

Proton Transfer Mechanisms in Various Media

Proton transfer is a fundamental chemical reaction that is central to the acidic behavior of this compound. nih.gov In different media, the mechanism of proton transfer from the carboxylic acid group to a proton acceptor can vary. In protic solvents like water or methanol, the solvent molecules can actively participate in the proton transfer process by forming hydrogen-bonded bridges, facilitating the shuttling of the proton from the acid to the acceptor. nih.gov

In aprotic solvents, the proton transfer mechanism is more direct. The nature of the proton acceptor becomes paramount in determining the kinetics and thermodynamics of the process. For instance, the transfer of a proton from 2-naphthol (B1666908) to aliphatic amines has been studied, revealing the formation of a proton-transfer complex in both the ground and excited states. The efficiency of this transfer is influenced by the formation of hydrogen bonds between the donor and acceptor. nih.gov

Computational studies can elucidate these mechanisms by mapping the potential energy surface of the proton transfer reaction. This allows for the identification of transition states and the calculation of activation energy barriers. Such studies can reveal whether the proton transfer is a concerted process (occurring in a single step) or a stepwise process involving intermediate species.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemical Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. For this compound, QSPR models could be developed to predict the acidity (pKa) or other relevant properties of its derivatives. This predictive capability is highly valuable for designing new molecules with desired characteristics without the need for extensive experimental synthesis and testing. aidic.it

The development of a QSPR model typically involves the following steps:

Data Set Preparation: A diverse set of molecules with known experimental property values is collected. For instance, a series of substituted naphthoic acids with measured pKa values would be required.

Descriptor Calculation: A large number of numerical descriptors that encode different aspects of the molecular structure are calculated for each molecule in the data set. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. aidic.it

Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the property of interest. nih.gov The predictive power of the model is then rigorously evaluated using internal and external validation techniques. aidic.it

For example, a hypothetical QSPR model for predicting the pKa of naphthoic acid derivatives might take the following form:

pKa = β₀ + β₁ * (Descriptor 1) + β₂ * (Descriptor 2) + ... + βn * (Descriptor n)

Where β are the regression coefficients determined from the statistical analysis.

Table 2: Example of Descriptors Potentially Used in a QSPR Model for Acidity Prediction

Descriptor TypeExample DescriptorInformation Encoded
ConstitutionalMolecular WeightSize of the molecule
TopologicalWiener IndexMolecular branching
Quantum-ChemicalPartial charge on the acidic protonElectronic effect of substituents
Quantum-ChemicalHOMO/LUMO energiesMolecular reactivity

By establishing a robust and validated QSPR model, chemists can screen virtual libraries of this compound derivatives and prioritize the synthesis of candidates with the most promising properties for a given application.

Chemical Reactivity and Derivatization Studies of 6 Propoxy 2 Naphthoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of the molecule's reactivity, readily participating in classic reactions such as esterification and amidation. These transformations are fundamental in modifying the compound's physical and chemical properties.

The conversion of the carboxylic acid group of 6-propoxy-2-naphthoic acid into esters and amides is a common strategy for creating a wide range of derivatives. While specific studies on the propoxy variant are not extensively detailed in the literature, the reactivity is analogous to that of its well-studied methoxy (B1213986) and hydroxy counterparts, such as Naproxen (B1676952) and 6-hydroxy-2-naphthoic acid. nih.govresearchgate.net

Esterification: The reaction with various alcohols, typically under acidic conditions (Fischer esterification), yields the corresponding esters. This process is often used to create prodrugs or modify solubility. For instance, aminoacyloxyalkyl esters of the related compound naproxen have been synthesized to enhance dermal delivery. nih.gov

Amidation: The reaction with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride or using a coupling agent), produces amides. A study involving the synthesis of 6-hydroxy-N-(6-methylpyridin-2-yl)naphthalene-2-carboxamide from 6-hydroxy-2-naphthoic acid illustrates a facile synthetic scheme for generating libraries of such amide compounds. researchgate.net This methodology is directly applicable to the propoxy analog.

The following table summarizes representative esterification and amidation reactions based on analogous 2-naphthoic acid derivatives.

Reactant 1Reactant 2Reaction TypeProduct ClassPotential ApplicationReference
6-Alkoxy-2-naphthoic acidVarious AlcoholsFischer EsterificationAlkyl EstersProdrugs, Modified Solubility nih.govresearchgate.net
6-Alkoxy-2-naphthoic acidAmino AlcoholsEsterificationAminoacyloxyalkyl EstersEnhanced Dermal Delivery nih.gov
6-Hydroxy-2-naphthoic acid2-Amino-6-picolineAmidationN-Aryl AmidesPrecursors for Self-Assembly Studies researchgate.net
1-Hydroxy-2-naphthoic acidVarious AminesAmidation (DMTMM coupling)N-Aryl/Alkyl AmidesAnticancer Agents nih.gov

This table is illustrative and based on reactions of closely related analogs.

The mechanism of these transformations is well-established in organic chemistry. For Fischer esterification, the reaction proceeds through a series of reversible protonation and nucleophilic attack steps.

The mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), can be detailed as follows masterorganicchemistry.com:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).

Deprotonation/Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.

Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

This equilibrium-driven process is typically pushed towards the product side by using an excess of the alcohol reactant or by removing water as it is formed. masterorganicchemistry.com

Functionalization of the Naphthalene (B1677914) Ring System

Beyond the carboxylic acid group, the naphthalene core itself offers opportunities for functionalization, primarily through electrophilic aromatic substitution. The existing substituents—the propoxy group and the carboxylic acid group—play a crucial role in directing the position of these substitutions.

Electrophilic aromatic substitution (EAS) allows for the introduction of various functional groups onto the naphthalene ring. libretexts.orgmasterorganicchemistry.com The regioselectivity of these reactions on this compound is determined by the combined electronic effects of the two substituents.

The 6-propoxy group is a strongly activating, ortho, para-directing group.

The 2-carboxylic acid group is a deactivating, meta-directing group.

In the case of 2,6-disubstituted naphthalenes, the activating propoxy group at C6 will primarily direct incoming electrophiles to the C5 and C7 positions (ortho to the propoxy group). The carboxylic acid at C2 deactivates the ring, particularly the positions ortho and para to it (C1, C3, and C6), and would direct to C5 and C7 (meta positions). Therefore, both groups reinforce substitution at the C5 and C7 positions. The electron-rich nature of alkoxy naphthalenes makes them good nucleophiles for these reactions. nih.gov

The table below outlines the predicted major products for common electrophilic aromatic substitution reactions on this compound.

ReactionReagentsElectrophilePredicted Major Product(s)
BrominationBr₂, FeBr₃Br⁺5-Bromo-6-propoxy-2-naphthoic acid
NitrationHNO₃, H₂SO₄NO₂⁺5-Nitro-6-propoxy-2-naphthoic acid
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺5-Acyl-6-propoxy-2-naphthoic acid
SulfonationFuming H₂SO₄SO₃5-Sulfo-6-propoxy-2-naphthoic acid

The mechanistic pathway for these reactions involves the attack of the π-electron system of the naphthalene ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org The aromaticity is then restored by the loss of a proton from the site of substitution.

The propoxy group significantly influences the reactivity of the naphthalene ring. As an alkoxy group, it is a powerful activating group due to its ability to donate electron density to the aromatic system through resonance. libretexts.org The lone pairs on the oxygen atom can be delocalized into the naphthalene π-system, increasing the nucleophilicity of the ring and making it more reactive towards electrophiles compared to an unsubstituted naphthalene.

This electron-donating effect is most pronounced at the ortho and para positions relative to the propoxy group. libretexts.org For the 6-propoxy substituent, this increases the electron density at C5 and C7, stabilizing the carbocation intermediate formed during electrophilic attack at these positions. This stabilization lowers the activation energy for substitution at the C5 and C7 positions, making them the preferred sites of reaction.

Synthesis of Homologous Series and Structural Analogs

The synthesis of homologous series and structural analogs of this compound is valuable for structure-activity relationship (SAR) studies in medicinal chemistry and materials science.

A common strategy for synthesizing a homologous series of 6-alkoxy-2-naphthoic acids involves the alkylation of the phenolic hydroxyl group of a common precursor, 6-hydroxy-2-naphthoic acid. researchgate.net This reaction, typically a Williamson ether synthesis, involves deprotonating the phenol (B47542) with a base (e.g., K₂CO₃, NaH) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., 1-bromopropane (B46711) for the propoxy derivative, 1-bromobutane (B133212) for the butoxy derivative, etc.).

PrecursorAlkylating AgentBaseProduct
6-Hydroxy-2-naphthoic acid1-BromopropaneK₂CO₃This compound
6-Hydroxy-2-naphthoic acid1-BromobutaneK₂CO₃6-Butoxy-2-naphthoic acid
6-Hydroxy-2-naphthoic acid1-BromopentaneK₂CO₃6-Pentoxy-2-naphthoic acid
6-Hydroxy-2-naphthoic acidBenzyl bromideK₂CO₃6-(Benzyloxy)-2-naphthoic acid

Structural analogs can be created by modifying other parts of the molecule. For example, the naphthalene core can be substituted prior to the introduction of the carboxylic acid and propoxy groups, or the carboxylic acid can be converted to other functional groups. The synthesis of various substituted naphthoic acid derivatives has been explored for different applications, providing a toolbox of reactions that can be applied to generate a wide library of analogs. nih.gov

Incorporation into Complex Molecular Architectures and Scaffolds

The this compound molecule serves as a valuable building block for the construction of more complex molecular architectures and functional scaffolds. Its structure possesses two primary points for chemical modification: the carboxylic acid group at the 2-position and the naphthalene ring system, which can be further functionalized. The carboxylic acid is a versatile functional group that can be readily converted into esters, amides, or acid chlorides, allowing it to be coupled to a wide variety of other molecular fragments.

A prominent strategy for incorporating this type of scaffold into larger structures involves the derivatization of the carboxylic acid group. For example, the closely related precursor, 6-hydroxy-2-naphthoic acid, has been used to synthesize amide analogues by coupling it with amines like 2-amino-6-picoline. researchgate.net This reaction creates a new, larger molecule featuring a naphthoyl-amide linkage, designed to act as a precursor for self-assembling and self-replicating systems. researchgate.net The propoxy group, in place of the hydroxyl, would provide a more lipophilic and sterically defined building block for similar synthetic strategies.

The utility of the 6-substituted-2-naphthoic acid framework is further demonstrated by its use as an intermediate in the synthesis of bioactive compounds. Related structures, such as 6-bromo-2-naphthoic acid, are described as key raw materials for producing pharmaceuticals and agricultural chemicals. google.com The synthesis involves creating the substituted naphthoic acid core, which is then incorporated into a larger, more complex final molecule through subsequent reaction steps.

Another advanced application involves using the naphthoic acid moiety as a foundational element for creating elaborate coordination complexes. In one such approach, 3-hydroxy-2-naphthoic hydrazide, derived from the corresponding naphthoic acid, was used as a platform to synthesize novel Schiff base ligands. chemrxiv.org These ligands, containing the intact naphthalene core, were then used to form metal(II) complexes, demonstrating how the naphthoic acid structure can be integrated into sophisticated supramolecular and inorganic chemical systems. chemrxiv.org This highlights the role of this compound as a versatile scaffold, enabling the synthesis of diverse and complex molecular structures for applications ranging from materials science to medicinal chemistry.

Applications in Advanced Materials Science and Engineering

Liquid Crystalline Materials Development

The elongated and rigid structure of the naphthoic acid moiety is a fundamental feature for the design of molecules that exhibit liquid crystalline phases, also known as mesophases. These materials have properties intermediate between those of conventional liquids and solid crystals, finding use in displays and sensors. mdpi.com

The 6-propoxy-2-naphthoic acid moiety serves as a core structural unit, or mesogen, for the creation of liquid crystalline materials. The synthesis of such derivatives typically involves standard esterification reactions. The carboxylic acid group of this compound is reacted with various phenols or aromatic alcohols, often containing additional functional groups or flexible alkyl chains at the other end.

A general synthetic route involves:

Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive derivative, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Esterification: The resulting acid chloride is reacted with a selected aromatic alcohol (Ar'-OH) in the presence of a base (e.g., pyridine) to form the final ester derivative.

This modular approach allows for the synthesis of a library of compounds where the properties can be fine-tuned by systematically varying the structure of the attached aromatic group. The combination of the rigid naphthalene (B1677914) core from the acid and another aromatic ring from the alcohol, linked by an ester group, creates the necessary rod-like molecular shape conducive to forming liquid crystal phases.

Derivatives of this compound are investigated for their potential to form both thermotropic and lyotropic liquid crystalline phases.

Thermotropic Liquid Crystals: These materials exhibit phase transitions into the liquid crystalline state as a function of temperature. nih.gov Upon heating, the solid crystal melts into a mesophase (e.g., nematic, smectic) before transitioning into an isotropic liquid at a higher temperature. These transitions are studied using techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC), which detects the enthalpy changes associated with the phase transitions.

Lyotropic Liquid Crystals: These mesophases are formed when the material is dissolved in a suitable solvent, where the phase behavior depends on both temperature and concentration. wikipedia.orgmdpi.com While the classic naphthoic acid derivatives are more known for thermotropic behavior, modification with hydrophilic head groups can induce lyotropic properties. nih.gov For instance, adding diol head groups to rod-like aromatic molecules can lead to the formation of various smectic and columnar phases upon the addition of protic solvents like water or glycerol. nih.gov

The relationship between the molecular structure of these derivatives and the type and stability of the mesophase they form is a critical area of research. Key structural factors that are systematically varied include:

Length of the Alkoxy Chain: The length of the n-alkoxy chain (e.g., propoxy, butoxy, hexyloxy) on the naphthalene core influences the melting point and the type of mesophase. Longer chains tend to lower the melting point and can promote the formation of more ordered smectic phases over nematic phases due to increased intermolecular interactions.

Terminal Groups: The substituent on the attached aromatic ring has a significant effect. Electron-donating or withdrawing groups, or additional alkyl chains, can alter the molecular polarity, aspect ratio, and packing efficiency, thereby influencing the transition temperatures and the specific mesophase formed.

Core Modifications: The position of substituents on the aromatic core can also impact mesophase stability. nih.gov

The following table illustrates typical data obtained from such studies, showing how transition temperatures change with the length of the alkoxy chain for a hypothetical series of 4'-cyanobiphenyl esters of 6-alkoxy-2-naphthoic acids.

Alkoxy Chain (on Naphthoic Acid)Crystal to Nematic Transition (T_CN, °C)Nematic to Isotropic Transition (T_NI, °C)
Methoxy (B1213986)135240
Ethoxy130255
Propoxy 128 252
Butoxy125248
Pentoxy122241
Hexyloxy120235

Note: This data is illustrative of general trends in structure-mesophase relationships.

Polymer Chemistry: Monomer for High-Performance Polymer Synthesis

This compound is related to key monomers used in the synthesis of high-performance aromatic polyesters. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties.

Wholly aromatic polyesters are often synthesized via the polycondensation of aromatic hydroxy acids. While this compound itself is not directly used, its close analogues, 6-hydroxy-2-naphthoic acid and its acetylated form, 2-acetoxy-6-naphthoic acid, are crucial monomers. kpi.uagoogle.comubc.ca The process involves heating the monomer at high temperatures, often in the presence of a metal catalyst, to drive off a small molecule (like water or acetic acid) and form ester linkages.

For example, a copolyester can be formed by the direct polycondensation of 6-hydroxy-2-naphthoic acid and p-hydroxybenzoic acid. google.com The reaction proceeds through self-esterification at elevated temperatures (e.g., 260°C to 320°C), resulting in a highly viscous polymer melt from which strong fibers can be drawn. google.com The resulting polymers possess a rigid-rod structure, leading to liquid crystalline behavior in the melt phase, which is essential for processing into highly oriented fibers and materials.

The morphology of the resulting polymer can be precisely controlled during the polymerization process itself. By carefully selecting the reaction conditions, it is possible to produce highly crystalline, single-crystal structures known as "whiskers" instead of an amorphous polymer mass. kpi.ua

The synthesis of poly(oxy-2,6-naphthalenediylcarbonyl) whiskers from 2-acetoxy-6-naphthoic acid demonstrates this control. kpi.ua The polymerization is conducted at a high temperature (e.g., 330°C) in a high-boiling-point solvent. The key factors influencing the final morphology are:

Solvent Polarity: Less-polar solvents, such as liquid paraffin, are desirable for whisker formation. kpi.ua

Monomer Concentration: Low monomer concentrations (e.g., below 5%) favor the growth of individual whiskers over slab-like crystals. kpi.ua

Stirring: The absence of stirring is crucial. Vigorous stirring leads to the formation of fibrillar crystals instead of well-defined whiskers. kpi.ua

Under optimal conditions, this method yields whiskers that are several micrometers in length and less than a micrometer in width. kpi.ua These whiskers exhibit a single-crystal nature with polymer chains aligned along the long axis, leading to exceptionally high thermal stability compared to other polymer morphologies. kpi.ua

The table below summarizes the influence of reaction conditions on the morphology of poly(oxy-2,6-naphthalenediylcarbonyl). kpi.ua

SolventMonomer ConcentrationStirringResulting Morphology
Liquid ParaffinLow (<5%)NoneWhiskers (7-17 µm length)
Liquid ParaffinHigh (>5%)NoneSlab-like Crystals
Liquid ParaffinLow (<5%)VigorousFibrillar Crystals

Optoelectronic and Photonic Material Development

There is no available scientific literature or research data on the incorporation of This compound into photochromic systems. While other derivatives of naphthoic acid, such as those leading to naphthopyrans, are known for their photochromic behavior, no studies have specifically synthesized or characterized photochromic materials derived from the 6-propoxy variant.

Similarly, the luminescent properties of This compound have not been reported in the scientific literature. Consequently, there are no research findings to suggest its potential application in display technologies. The photoluminescence, electroluminescence, or any other form of light emission from this specific compound remains uncharacterized.

Due to the absence of research data, no data tables or detailed research findings concerning the optoelectronic and photonic applications of This compound can be provided.

Exploration of Molecular Interactions in Chemical Biology Excluding Clinical Data

Ligand Design and Molecular Probe Development Based on the 2-Naphthoic Acid Scaffold

The 2-naphthoic acid framework serves as a valuable scaffold in medicinal chemistry due to its structural and chemical properties. Its rigid bicyclic system provides a defined orientation for substituent groups, facilitating targeted interactions with biological macromolecules. The chemical stability and the potential for functionalization at various positions make it an attractive starting point for the development of specialized molecular tools.

Structure-based drug design leverages the three-dimensional structure of a biological target to design ligands with high affinity and selectivity. The 1-hydroxy-2-naphthoate (B8527853) scaffold, a related structure, has been utilized to develop potent small-molecule inhibitors of the Mcl-1 oncoprotein. The design strategy for these inhibitors was driven by exploiting key interactions within the protein's binding pocket, such as forming a salt bridge with an arginine residue (R263) and engaging with specific hydrophobic pockets (p2 and p3).

Similarly, the 2-naphthoic acid template has been central to designing antagonists for the P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) implicated in inflammatory processes. Molecular modeling, based on the X-ray structures of related receptors like P2Y12R, has guided the design of these antagonists. A critical feature for the activity of these compounds is the free carboxylate group, which engages in strong polar interactions within the receptor's binding site. Replacement of this carboxylate with other groups, such as esters or amides, leads to a significant decrease in antagonist activity. This highlights the essential role of the carboxylic acid moiety in anchoring the ligand to its target.

The 2-naphthoic acid scaffold is not only used for designing inhibitors but also for developing molecular probes to study receptor biology. By attaching a fluorescent reporter group to a high-affinity ligand, researchers can create tools for receptor detection and characterization, which can be used in techniques like flow cytometry and fluorescence resonance energy transfer (FRET) based assays. sigmaaldrich.com

Researchers have successfully developed high-affinity P2Y14R fluorescent probes based on a potent 2-naphthoic acid antagonist. By using molecular modeling to predict suitable attachment points for a fluorophore, they were able to conjugate dyes like Alexa Fluor 488 without compromising the ligand's binding affinity. For instance, a derivative named MRS4174, which contains an Alexa Fluor 488 moiety, exhibited an exceptionally high affinity (Ki = 80 pM) for the P2Y14R. nih.gov Such fluorescent probes are invaluable for quantifying specific receptor binding and studying receptor pharmacology in living cells. sigmaaldrich.comnih.gov The development of these tools demonstrates that the 2-naphthoic acid scaffold can be chemically modified to create sophisticated molecular probes while preserving its potent interaction with the intended biological target. nih.govnih.gov

Mechanistic Investigations of Enzyme Inhibition

The 2-naphthoic acid core is present in various molecules that exhibit enzyme inhibitory activity. By studying analogs, researchers can elucidate the mechanisms of inhibition and understand the structure-activity relationships that govern their potency and selectivity.

Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are key enzymes in the prostaglandin (B15479496) synthesis pathway and are targeted by non-steroidal anti-inflammatory drugs (NSAIDs). The 6-methoxy-2-naphthoic acid (6-MNA) is the active metabolite of the NSAID nabumetone (B1676900) and functions as an inhibitor of both COX-1 and COX-2. rsc.org

Studies conducted in human whole blood have determined the inhibitory concentrations (IC50) of 6-MNA for these isoforms. The compound inhibits COX-1 and COX-2 with IC50 values of 31.01 μM and 19.84 μM, respectively. rsc.org This indicates a slight preferential inhibition of COX-2 over COX-1. This inhibitory action on COX enzymes is responsible for the anti-inflammatory effects observed with its parent drug. rsc.org

Inhibitory Concentration (IC50) of 6-Methoxy-2-naphthoic acid (6-MNA) on COX Isoforms rsc.org
Enzyme IsoformIC50 (μM)
COX-131.01
COX-219.84

Structure-activity relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity, guiding the optimization of lead compounds. nih.gov For inhibitors based on the naphthalene (B1677914) scaffold, such as the well-known NSAID naproxen (B1676952) ((S)-6-methoxy-α-methyl-2-naphthaleneacetic acid), each part of the molecule contributes to its interaction with COX enzymes. wikipedia.org

The methoxy (B1213986) group at the 6-position of the naphthalene ring plays a significant role in the binding affinity. X-ray crystallography studies of naproxen complexed with COX-2 show that this methoxy group is oriented toward the top of a hydrophobic channel within the enzyme's active site. wikipedia.org The importance of this group is further demonstrated by examining analogs. For example, the 6-hydroxy analog (O-demethyl naproxen), which is a major metabolite of naproxen, is a very weak inhibitor of COX enzymes. wikipedia.org This suggests that the hydrophobic character of the alkoxy group at this position is crucial for potent inhibition. Altering the substituent at the 6-position can therefore significantly impact the inhibitory profile of the compound. wikipedia.orgnih.gov

Bromodomain and Extraterminal (BET) Protein Binding Studies (inferred from 6-hydroxy analog salt)

Bromodomain and Extraterminal (BET) family proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a critical role in regulating gene transcription. They contain specialized domains called bromodomains that recognize and bind to acetylated lysine (B10760008) residues on histone proteins and other transcription factors. This binding recruits transcriptional machinery to specific gene promoters, thereby activating gene expression. The involvement of BET proteins in the transcription of key oncogenes and inflammatory genes has made them attractive targets for therapeutic intervention.

BET inhibitors are a class of small molecules designed to disrupt the interaction between BET bromodomains and acetylated lysines. They do this by competitively binding to the acetyl-lysine binding pocket on the bromodomain, which prevents the recruitment of the transcriptional apparatus and leads to the downregulation of target gene expression. While a variety of chemical scaffolds have been developed as BET inhibitors, specific binding studies involving a salt of the 6-hydroxy analog of 2-naphthoic acid are not detailed in the available scientific literature. Therefore, a direct inference of its activity as a BET protein binder cannot be made from the provided information.

Bivalent Binding Modes and Potency Enhancement

Information not available.

In Vitro Target Engagement and Binding Affinity Determinations

Information not available.

Q & A

Q. What are the common synthetic routes for 6-Propoxy-2-naphthoic acid, and how do reaction conditions influence yield and purity?

this compound can be synthesized via carbonyl addition and decarboxylation reactions. A cost-effective route involves β-naphthol and glyoxylic acid, where glyoxylic acid undergoes carbonyl addition to β-naphthol, followed by oxidative decarboxylation and side-chain oxidation to yield the final product . Reaction conditions such as temperature (195–325°C), inert atmosphere (e.g., nitrogen), and catalysts (e.g., transition metals for oxidation steps) critically affect yield and purity. Impurities like unreacted β-naphthol or intermediates require purification via recrystallization or chromatography. Researchers should optimize stoichiometric ratios (e.g., β-naphthol:glyoxylic acid at 1:1.2) to minimize side products .

Q. What spectroscopic and crystallographic methods are used to characterize this compound and its derivatives?

  • Single-crystal X-ray diffraction (SCXRD): Resolves crystal packing and supramolecular interactions (e.g., hydrogen bonds, π-π stacking) in co-crystals .
  • Infrared (IR) spectroscopy: Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, hydroxyl O-H stretch at ~3200 cm⁻¹) .
  • High-performance liquid chromatography (HPLC): Quantifies purity and detects byproducts (e.g., decarboxylated derivatives) .
  • Nuclear magnetic resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., propoxy group at C6, carboxylic acid at C2) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Personal protective equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles .
  • Spill management: Contain spills with inert absorbents (e.g., sand) and avoid aqueous washing to prevent environmental contamination .
  • Storage: Keep in sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent degradation .

Advanced Research Questions

Q. How does the copolymerization of this compound derivatives with other monomers proceed, and what factors affect the reaction kinetics?

Copolymerization with monomers like 4-acetoxybenzoic acid (ABA) involves two mechanisms:

  • Acidolysis (early stage): Exchange of acetyl groups between monomers, forming oligomers.
  • Phenolysis (late stage): Cleavage of phenyl ester bonds, leading to high-molecular-weight polymers .
    Kinetic studies using titrimetry to measure acetic acid evolution show second-order kinetics up to 70% conversion. Temperature (optimal range: 250–300°C) and monomer ratio (e.g., ABA:ANA at 3:1) dictate reaction rates and molecular weight distribution. Higher ABA concentrations accelerate the transition from acidolysis to phenolysis .

Q. What mechanisms underlie the formation of co-crystals with heterocyclic compounds, and how can supramolecular synthons be identified?

Co-crystallization with caffeine involves competing synthons:

  • Carboxylic acid dimer: Observed in 6-hydroxy-2-naphthoic acid due to steric hindrance from the propoxy group .
  • Imidazole-carboxylic acid heterosynthon: Dominates in derivatives without bulky substituents (e.g., 1-hydroxy-2-naphthoic acid) .
    Synthon preference is validated via SCXRD (interatomic distances <3.0 Å for hydrogen bonds) and Hirshfeld surface analysis. Researchers should screen solvent systems (e.g., ethanol/water mixtures) to stabilize desired synthons .

Q. What are the primary side reactions during the polymerization of this compound derivatives, and how can byproducts be quantified?

Key side reactions include:

  • Decarboxylation: Generates CO₂ and naphthol derivatives, detectable via GC/MS .
  • Ketene formation: Observed at temperatures >300°C, leading to crosslinking .
  • Phenyl acetate accumulation: Byproduct of phenolysis, quantified via HPLC with UV detection (λ = 254 nm) .
    Mitigation strategies include optimizing reaction time (<6 hours) and using scavengers (e.g., molecular sieves for acetic acid removal) .

Q. How do substituents on the naphthalene ring influence the liquid crystalline properties of epoxy resins derived from this compound?

The propoxy group at C6 enhances mesophase stability by:

  • Reducing steric hindrance: Allows planar alignment of naphthalene cores in cholesteric phases .
  • Modifying polarity: The electron-donating propoxy group increases π-conjugation, shifting phase transition temperatures (Tg) by ~20°C compared to methoxy analogs .
    Characterization via polarized optical microscopy (POM) and differential scanning calorimetry (DSC) reveals nematic-to-isotropic transitions at 180–220°C .

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